

Suberylglycine-d4 physical and chemical properties

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Compound of Interest

Compound Name: Suberylglycine-d4

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Suberylglycine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberylglycine-d4 is the deuterium-labeled form of suberylglycine, a significant N-acylglycine. Acylglycines are typically minor metabolites of fatty acids; however, their levels can be indicative of certain inborn errors of metabolism.[1] **Suberylglycine-d4** serves as a crucial internal standard for the accurate quantification of endogenous suberylglycine in biological samples. Its primary application is in clinical diagnostics and metabolic research, particularly in the study of disorders related to fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] The incorporation of four deuterium atoms at stable positions (2,2,7,7) provides a distinct mass shift, enabling precise and accurate measurement by mass spectrometry while maintaining chemical properties nearly identical to the unlabeled analyte.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical applications, and metabolic context of **Suberylglycine-d4**.

Physical and Chemical Properties

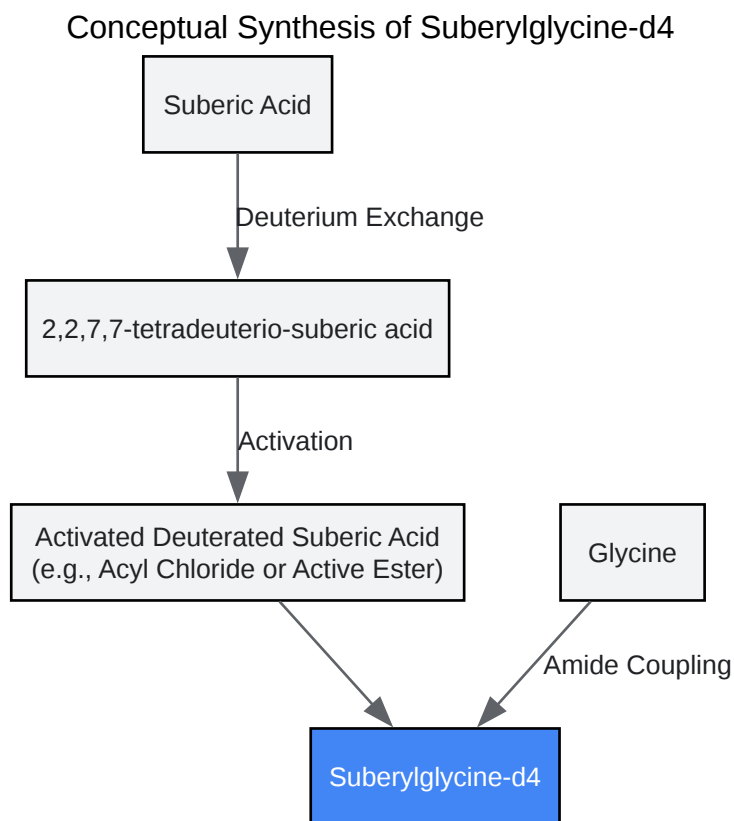
Suberylglycine-d4 is typically supplied as a neat solid.[4] While specific quantitative data for some physical properties like melting and boiling points are not publicly available, a summary of its key chemical identifiers and properties is presented below. For its unlabeled counterpart, suberylglycine, it is described as being slightly soluble in DMSO and methanol.[2]

Property	Value
IUPAC Name	8-[(Carboxymethyl)amino]-8-oxooctanoic-2,2,7,7-d4 acid[4]
Synonyms	Suberylglycine-D4 (suberyl-2,2,7,7-D4), N-(Suberyl-2,2,7,7-d4)glycine[4]
CAS Number	2469259-73-0
Molecular Formula	C ₁₀ D ₄ H ₁₃ NO ₅ [4]
Molecular Weight	235.27 g/mol [4]
Physical State	Neat solid[4]

Synthesis of Suberylglycine-d4

A detailed, step-by-step experimental protocol for the synthesis of **Suberylglycine-d4** is not publicly available and is likely considered proprietary information by commercial suppliers. However, the synthesis can be conceptually understood as a two-stage process: the preparation of the deuterated precursor, 2,2,7,7-tetradeuterio-suberic acid, followed by its coupling with glycine.

Conceptual Synthetic Workflow:



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A high-level overview of the synthetic route to **Suberylglycine-d4**.

1. Synthesis of 2,2,7,7-tetradeuterio-suberic acid:

The introduction of deuterium at the α -positions to the carboxylic acids (positions 2 and 7 of the octanedioic acid backbone) can be achieved through several organic synthesis methods. A common approach involves the enolization of the dicarboxylic acid or its ester derivative under basic conditions in the presence of a deuterium source, such as deuterium oxide (D_2O). This process is repeated to ensure a high level of deuterium incorporation.

2. Amide Coupling with Glycine:

The formation of the amide bond between the deuterated dicarboxylic acid and glycine is a standard peptide coupling reaction.^[5] To facilitate this, one of the carboxylic acid groups of 2,2,7,7-tetradeuterio-suberic acid is typically activated to make it more susceptible to nucleophilic attack by the amino group of glycine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC).^[6] The reaction is generally performed in an appropriate aprotic solvent.

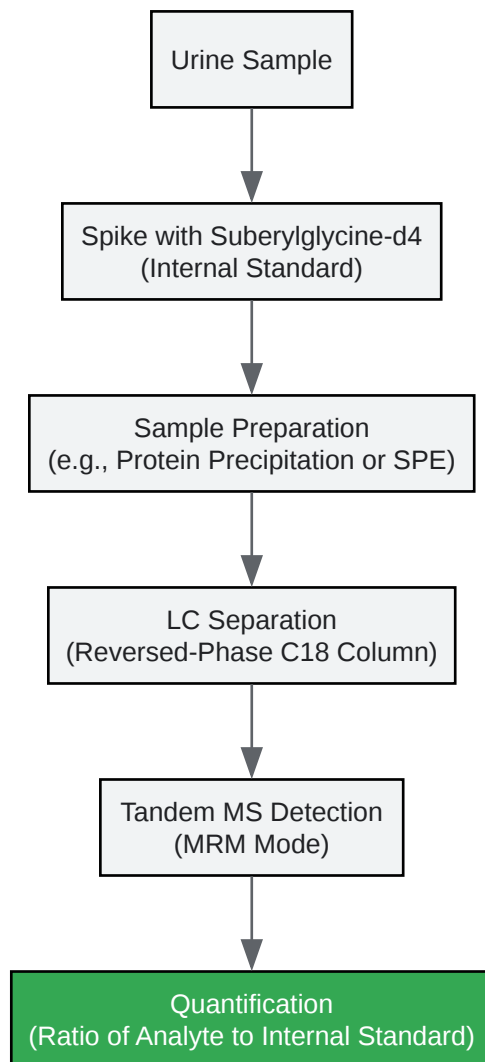
Application in Quantitative Analysis

Suberylglycine-d4 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of suberylglycine in biological matrices, most commonly urine. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.^[3]

General Experimental Protocol for Urinary Suberylglycine Analysis:

While a specific, validated protocol is not publicly available, a general workflow can be described based on established methods for acylglycine analysis.^[3]

LC-MS/MS Workflow for Suberylglycine Quantification



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A generalized workflow for the quantification of urinary suberylglycine.

1. Sample Preparation:

- A known amount of **Suberylglycine-d4** is spiked into the urine sample.
- Interfering substances, such as proteins, are removed. This can be achieved by protein precipitation with a solvent like acetonitrile or by solid-phase extraction (SPE).[\[3\]](#)

- The resulting extract may be evaporated and reconstituted in a mobile phase compatible with the LC system.[3]

2. Liquid Chromatography (LC):

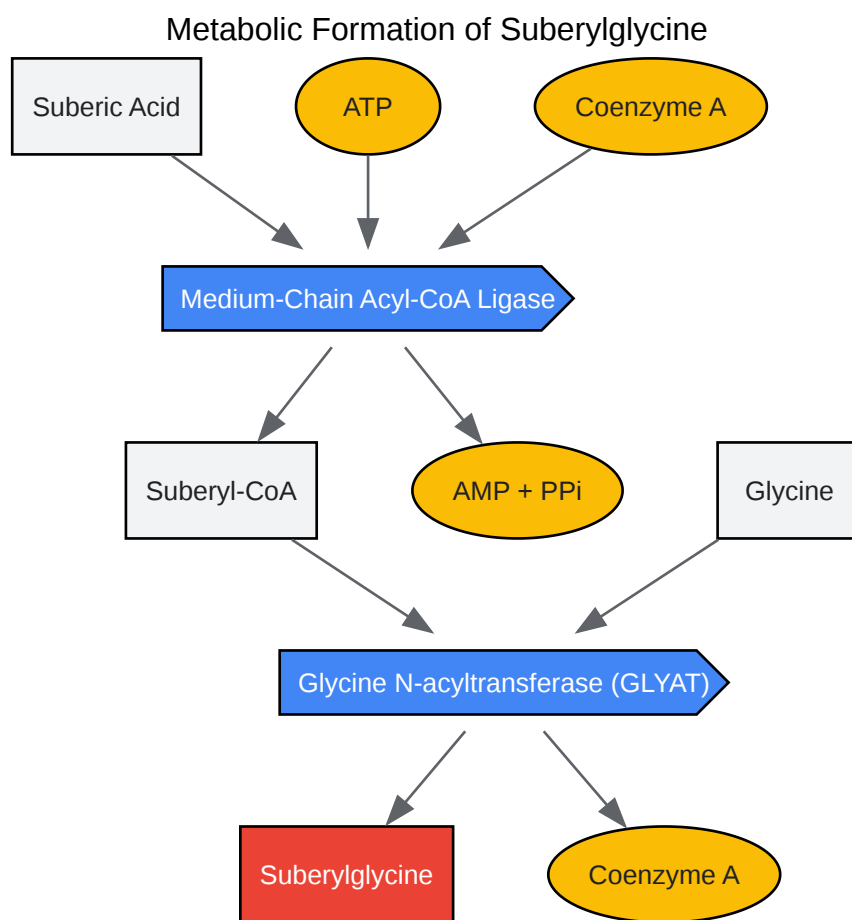
- The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Separation is typically achieved on a reversed-phase column (e.g., C18).
- A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like formic acid to improve peak shape, is employed.[3]

3. Tandem Mass Spectrometry (MS/MS):

- The eluent from the LC column is introduced into a tandem mass spectrometer.
- The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Specific precursor-to-product ion transitions are monitored for both suberylglycine and **Suberylglycine-d4**.

Metabolic Pathway: The Glycine Conjugation of Suberic Acid

Suberylglycine is formed in the body via the glycine conjugation pathway, which is a two-step enzymatic process primarily occurring in the liver and kidneys. This pathway is crucial for the detoxification of various endogenous and xenobiotic carboxylic acids.[7]



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The enzymatic pathway for the biosynthesis of suberylglycine.

Step 1: Activation of Suberic Acid Suberic acid is first activated to its coenzyme A (CoA) thioester, suberyl-CoA. This reaction is catalyzed by a mitochondrial medium-chain acyl-CoA ligase and requires the hydrolysis of ATP to AMP and pyrophosphate (PPi) for energy.[7]

Step 2: Conjugation with Glycine The suberyl moiety is then transferred from Coenzyme A to the amino group of glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), resulting in the formation of suberylglycine and the release of Coenzyme A.[7][8] The catalytic mechanism of GLYAT involves a general base-catalyzed reaction facilitated by a catalytic dyad of amino acid residues in the enzyme's active site.[9][10]

Conclusion

Suberylglycine-d4 is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the reliable quantification of suberylglycine, a key biomarker for MCAD deficiency and other related disorders. While detailed experimental protocols for its synthesis and specific analytical applications are often proprietary, a thorough understanding of the underlying chemical and biochemical principles allows for its effective use in advanced research and diagnostic methodologies.

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